2-Amino-5-(benzyloxy)pyrimidin-4(3h)-one

説明

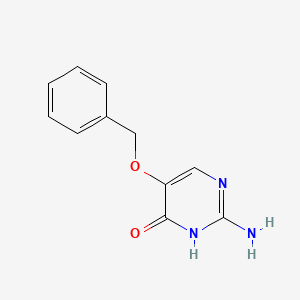

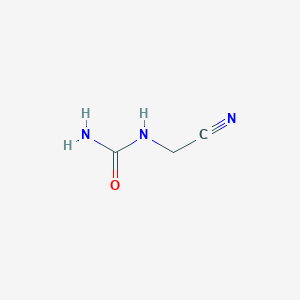

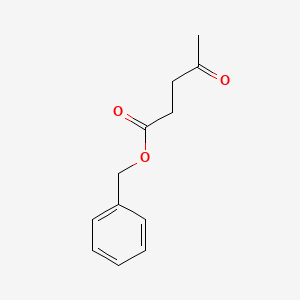

- 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one is a chemical compound with the molecular formula C₁₁H₁₁N₃O₂ .

- It is a heterocyclic compound containing a pyrimidine ring with an amino group and a benzyloxy substituent.

Synthesis Analysis

- The synthesis of 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one can be achieved through various methods.

- One approach involves the reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate and malononitrile, leading to the formation of 2-amino-5-arylazo-6-aryl substituted nicotinates.

- Another method utilizes the same reaction but with different substituents on the arylazo moiety to form pyridazinones.

- The 2-aminoazonicotinates can be condensed with DMF-DMA to afford amidines, which then cyclize to yield the targeted pyrido[2,3-d]pyrimidine derivatives.

Molecular Structure Analysis

- Molecular Formula : C₁₁H₁₁N₃O₂

- Average Mass : 217.224 Da

- Monoisotopic Mass : 217.085129 Da

- ChemSpider ID : 229965

Chemical Reactions Analysis

- Protodeboronation of pinacol boronic esters is a valuable transformation for accessing 2-amino-5-(benzyloxy)pyrimidin-4(3H)-one.

- This radical-based approach allows for the functionalization of alkyl boronic esters, leading to the formation of the desired compound.

Physical And Chemical Properties Analysis

- Melting Point : Not specified

- Solubility : Not specified

- Stability : Bench stable

- Toxicity : Not specified

科学的研究の応用

Synthesis and Application in Unnatural Amino Acids

Researchers have utilized the p-benzyloxybenzyloxy group to mask the oxo function of the 4(3H)-pyrimidinone ring in the synthesis of new unnatural amino acids. This innovative approach involves an aromatic nucleophilic substitution reaction, demonstrating the compound's utility in creating novel amino acid derivatives for potential applications in drug design and biomolecular research (ElMarrouni & Heras, 2015).

Antimicrobial and Insecticidal Potential

Another study explored the synthesis of pyrimidine linked pyrazole heterocyclics, showing significant antimicrobial and insecticidal potential. This suggests the versatility of the compound in contributing to the development of new pesticides and antimicrobial agents, highlighting its importance in agricultural and pharmaceutical industries (Deohate & Palaspagar, 2020).

Corrosion Inhibition

The benzyl substitution on pyrimidine derivatives, including structures related to 2-Amino-5-(benzyloxy)pyrimidin-4(3h)-one, has been investigated for its corrosion inhibition performance on mild steel in acidic solutions. This research opens up new avenues for the compound's application in industrial corrosion protection, showcasing its utility in materials science (Hou et al., 2019).

Crystal Structure and Theoretical Studies

The compound's derivatives have been synthesized and structurally characterized, with further exploration into their electronic structure using density functional theory (DFT). Such studies provide valuable insights into the compound's chemical reactivity and potential applications in designing molecules with desired properties for various scientific fields (Murugavel et al., 2014).

Anti-HIV Activity

Research into the synthesis and biological evaluation of pyrimidin-4(3H)-one derivatives as potential non-nucleoside HIV-1 reverse transcriptase inhibitors highlights the compound's potential in contributing to the development of new antiretroviral drugs. This underscores its significance in medical research, particularly in the fight against HIV/AIDS (Khalifa & Al-Omar, 2014).

Safety And Hazards

- No specific safety hazards are reported for this compound.

- As with any chemical, standard safety precautions should be followed during handling and use.

将来の方向性

- Investigate additional synthetic routes for 2-Amino-5-(benzyloxy)pyrimidin-4(3H)-one.

- Explore its potential applications in drug discovery and catalysis.

特性

IUPAC Name |

2-amino-5-phenylmethoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-11-13-6-9(10(15)14-11)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXPDGSSPYTMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294176 | |

| Record name | 2-amino-5-(benzyloxy)pyrimidin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(benzyloxy)pyrimidin-4(3h)-one | |

CAS RN |

93534-87-3 | |

| Record name | 93534-87-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-(benzyloxy)pyrimidin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid, [(aminoiminomethyl)thio]-](/img/structure/B1596539.png)